

mass spectrometry analysis of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dibromo-2,4-dimethylbenzene

Cat. No.: B059744

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Analysis of **1,5-Dibromo-2,4-dimethylbenzene**

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **1,5-Dibromo-2,4-dimethylbenzene**. Tailored for researchers, scientists, and professionals in drug development, this document details the expected fragmentation patterns under electron ionization (EI), outlines a standard experimental protocol for gas chromatography-mass spectrometry (GC-MS), and presents the data in a clear, structured format. The inclusion of detailed diagrams for the experimental workflow and fragmentation pathways serves to elucidate the analytical process and the molecule's behavior under mass spectrometric conditions.

Chemical and Physical Properties

1,5-Dibromo-2,4-dimethylbenzene is an aromatic compound with the chemical formula $C_8H_8Br_2$.^[1] Its structure consists of a benzene ring substituted with two bromine atoms and two methyl groups.

Property	Value
IUPAC Name	1,5-dibromo-2,4-dimethylbenzene [1]
Synonyms	4,6-Dibromo-m-xylene, 4,6-Dibromo-1,3-dimethylbenzene [1]
Molecular Formula	C ₈ H ₈ Br ₂ [1]
Molecular Weight	263.96 g/mol [1]
Monoisotopic Mass	261.89928 Da [1]
CAS Number	615-87-2 [1]

Predicted Mass Spectrometric Data (Electron Ionization)

The mass spectrum of **1,5-Dibromo-2,4-dimethylbenzene** is characterized by distinctive isotopic patterns due to the presence of two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[\[2\]](#) Consequently, any fragment containing two bromine atoms will exhibit a characteristic M:M+2:M+4 isotopic cluster with an intensity ratio of approximately 1:2:1.[\[3\]](#) Fragments containing one bromine atom will show an M:M+2 pattern with a 1:1 ratio.

The fragmentation is initiated by a high-energy electron beam (typically 70 eV in Electron Ionization) that dislodges an electron from the molecule, forming an energetically unstable molecular ion (M⁺•).[\[4\]](#)[\[5\]](#) This ion then undergoes a series of fragmentation events to produce smaller, more stable ions.

The table below summarizes the major ions expected in the EI mass spectrum of **1,5-Dibromo-2,4-dimethylbenzene**.

m/z (Nominal Mass)	Proposed Ion Structure	Fragmentation Step / Notes
262, 264, 266	$[\text{C}_8\text{H}_8\text{Br}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$) Cluster. The characteristic 1:2:1 ratio confirms the presence of two bromine atoms. The peak at m/z 264 is typically the most abundant in this cluster. [1]
247, 249, 251	$[\text{C}_7\text{H}_5\text{Br}_2]^{+}$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion. This is a common fragmentation for alkylbenzenes. [6]
183, 185	$[\text{C}_8\text{H}_8\text{Br}]^{+}$	Loss of a bromine radical ($\bullet\text{Br}$) from the molecular ion. This represents a primary and significant fragmentation pathway. The 1:1 isotopic pattern indicates one remaining bromine atom.
168, 170	$[\text{C}_7\text{H}_5\text{Br}]^{+}$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the $[\text{C}_8\text{H}_8\text{Br}]^{+}$ fragment.
104	$[\text{C}_8\text{H}_8]^{+\bullet}$	Loss of two bromine radicals ($\bullet\text{Br}$) from the molecular ion.
103	$[\text{C}_8\text{H}_7]^{+}$	Loss of HBr from the $[\text{C}_8\text{H}_8\text{Br}]^{+}$ fragment.
91	$[\text{C}_7\text{H}_7]^{+}$	Tropylium ion. A common rearrangement product in the fragmentation of alkylbenzenes, formed via cleavage of a C-C bond and rearrangement. [7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a standard method for the analysis of **1,5-Dibromo-2,4-dimethylbenzene** using a typical GC-MS system.

1. Sample Preparation

- Standard Solution: Accurately weigh approximately 10 mg of **1,5-Dibromo-2,4-dimethylbenzene** and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
- Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters

- System: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
- Gas Chromatograph (GC) Parameters:
 - Injection Port: Split/Splitless injector.
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: HP-5ms (or equivalent) 5% phenyl methyl siloxane capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.

- Ramp: Increase at 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS) Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 400.
 - Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis

- Identify the peak corresponding to **1,5-Dibromo-2,4-dimethylbenzene** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the spectrum to identify the molecular ion cluster and key fragment ions.
- Compare the obtained spectrum with a library spectrum (e.g., NIST) or the predicted fragmentation data for confirmation.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical fragmentation pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS analysis.

Caption: Primary fragmentation pathways of the molecule.

Conclusion

The mass spectrometric analysis of **1,5-Dibromo-2,4-dimethylbenzene** by electron ionization yields a predictable and highly characteristic fragmentation pattern. The presence of two bromine atoms creates a distinct isotopic cluster for the molecular ion and other bromine-containing fragments, which serves as a powerful diagnostic tool for structural confirmation. The primary fragmentation events involve the loss of bromine and methyl radicals. By following a standardized GC-MS protocol, researchers can reliably identify and characterize this compound, making mass spectrometry an indispensable technique in its analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dibromo-2,4-dimethylbenzene | C8H8Br2 | CID 621990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]
- 6. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [mass spectrometry analysis of 1,5-Dibromo-2,4-dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b059744#mass-spectrometry-analysis-of-1-5-dibromo-2-4-dimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com